4-Bromo-1-ethoxy-2-[(2-ethyl-4-methylimidazolyl)sulfonyl]benzene
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Overview
Description
4-Bromo-1-ethoxy-2-[(2-ethyl-4-methylimidazolyl)sulfonyl]benzene is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a brominated benzene ring, an ethoxy group, and an imidazole ring. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-ethoxy-2-[(2-ethyl-4-methylimidazolyl)sulfonyl]benzene typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Ethoxylation: The ethoxy group is introduced through an etherification reaction, often using ethanol and a suitable catalyst.
Imidazole Formation: The final step involves the formation of the imidazole ring through a cyclization reaction, typically using an appropriate imidazole precursor and a dehydrating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-ethoxy-2-[(2-ethyl-4-methylimidazolyl)sulfonyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Cyclization: The imidazole ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
4-Bromo-1-ethoxy-2-[(2-ethyl-4-methylimidazolyl)sulfonyl]benzene has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-Bromo-1-ethoxy-2-[(2-ethyl-4-methylimidazolyl)sulfonyl]benzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-2-methoxybenzenesulfonyl chloride
- 5-bromo-2-ethoxybenzenesulfonyl chloride
- 2-(5-bromo-2-ethoxybenzenesulfonyl)-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid
Uniqueness
4-Bromo-1-ethoxy-2-[(2-ethyl-4-methylimidazolyl)sulfonyl]benzene is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
1206115-10-7 |
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Molecular Formula |
C14H17BrN2O3S |
Molecular Weight |
373.27g/mol |
IUPAC Name |
1-(5-bromo-2-ethoxyphenyl)sulfonyl-2-ethyl-4-methylimidazole |
InChI |
InChI=1S/C14H17BrN2O3S/c1-4-14-16-10(3)9-17(14)21(18,19)13-8-11(15)6-7-12(13)20-5-2/h6-9H,4-5H2,1-3H3 |
InChI Key |
UQORSCCOLYGLBJ-UHFFFAOYSA-N |
SMILES |
CCC1=NC(=CN1S(=O)(=O)C2=C(C=CC(=C2)Br)OCC)C |
Origin of Product |
United States |
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